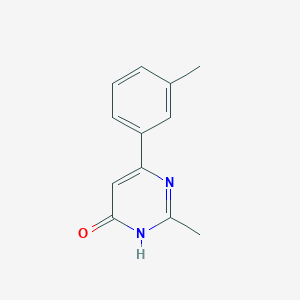

2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-methyl-4-(3-methylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-4-3-5-10(6-8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMWFMGERSRVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)NC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidin-4(3H)-one with m-tolylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(m-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-(m-tolyl)pyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions at the molecular level that alter the function of the target protein or enzyme.

Comparison with Similar Compounds

2-Methyl-6-(m-tolyl)pyrimidin-4(3H)-one can be compared with other pyrimidine derivatives, such as:

2-Methylpyrimidin-4(3H)-one: Lacks the m-tolyl group, which may affect its reactivity and applications.

6-(m-Tolyl)pyrimidin-4(3H)-one: Lacks the methyl group at the 2-position, which can influence its chemical properties.

2,6-Dimethylpyrimidin-4(3H)-one:

Biological Activity

2-Methyl-6-(m-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural characteristics enable it to interact with various biological targets, making it a subject of interest for pharmacological studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H13N3O

- Molecular Weight : 215.25 g/mol

- Structural Features : The compound features a pyrimidine ring substituted with a methyl group and an m-tolyl moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an enzyme inhibitor or ligand in binding studies. Its interactions with specific molecular targets can modulate their activity, influencing various biochemical pathways.

Key Biological Activities

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is crucial for understanding its role in biochemical pathways.

- Antiproliferative Effects : Studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines, suggesting potential applications in cancer therapy.

- Mechanism of Action : The exact mechanisms through which this compound exerts its effects often depend on the specific biological context, including the type of enzyme or receptor involved.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure–activity relationship (SAR) studies. These studies help identify how modifications to the compound's structure impact its biological efficacy.

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 2 | Enhances binding affinity to enzyme targets |

| m-Tolyl substitution | Increases antiproliferative activity against cancer cells |

Antiproliferative Activity

A study highlighted the compound's antiproliferative effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents, indicating strong potential for further development as an anticancer drug .

Enzyme Interaction Studies

In biochemical assays, this compound was found to act as a potent inhibitor of specific enzymes involved in lipid metabolism. The binding affinity was quantified using various kinetic assays, showing promising results that warrant further investigation into its therapeutic applications .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves methylation of a pyrimidinone precursor followed by coupling with m-tolyl derivatives. For example, methylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate or methyl iodide in the presence of K₂CO₃/EtOH or MeONa/MeOH yields intermediates like 6-methyl-2-methylthio-pyrimidin-4(3H)-one. Subsequent reaction with m-toluidine at 140°C under inert conditions facilitates aryl substitution. Optimize yield by controlling temperature, solvent (e.g., dioxane), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Methodological Answer : The compound is poorly soluble in water but dissolves readily in dioxane or dimethylformamide. Recrystallization from ethanol/water mixtures (1:1 v/v) at reduced temperatures (~4°C) enhances crystal formation and purity .

Advanced Research Questions

Q. How do electronic and steric effects of the m-tolyl group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The meta-methyl group on the aryl ring induces moderate steric hindrance and electron-donating effects, directing electrophiles to the para position of the pyrimidinone ring. Computational modeling (DFT) combined with experimental nitration studies (using HNO₃/H₂SO₄) can map reactive sites. Monitor regioselectivity via HPLC and compare with analogous compounds lacking the methyl group .

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

- Methodological Answer :

- Step 1 : Replicate assays (e.g., radiolabeled binding or enzyme inhibition) under standardized conditions (pH, temperature, solvent controls).

- Step 2 : Compare structural analogs (e.g., 2-((3,5-dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one) to isolate the impact of the m-tolyl group.

- Step 3 : Use molecular docking to assess binding affinity differences caused by substituent orientation .

Q. What strategies mitigate side reactions during scale-up synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) to simplify purification .

- Solvent Selection : Use high-boiling solvents (e.g., DMF) to maintain reaction homogeneity at elevated temperatures.

- In-Line Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

- Methodological Answer : The pyrimidinone ring undergoes keto-enol tautomerism, stabilizing it in acidic conditions. Under alkaline conditions (pH > 10), the enolate form may react with nucleophiles, leading to ring-opening. Validate via:

- pH Stability Studies : Monitor degradation by LC-MS over 24 hours at varying pH.

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Discrepancies arise from:

- Impurity Profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization).

- Reagent Quality : Trace moisture in solvents or bases (e.g., K₂CO₃) reduces coupling efficiency.

- Solution : Standardize reagent sources and validate purity via Karl Fischer titration .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylation + Aryl Coupling | Dimethyl sulfate, m-toluidine | 78–85 | ≥98 |

| Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃ | 65–72 | ≥95 |

Table 2 : Stability Under Accelerated Conditions

| Condition | Temperature (°C) | Degradation (%) | Half-Life (h) |

|---|---|---|---|

| Acidic (pH 3) | 40 | <5 | >500 |

| Alkaline (pH 12) | 40 | 45 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.